An In-depth Technical Guide to Bis(triphenylsilyl)chromate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Bis(triphenylsilyl)chromate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(triphenylsilyl)chromate, with the chemical formula C₃₆H₃₀CrO₄Si₂, is a versatile and powerful oxidizing agent and catalyst with significant applications in organic synthesis and polymer chemistry.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of bis(triphenylsilyl)chromate, with a focus on its role in the oxidation of alcohols and as a catalyst in ethylene (B1197577) polymerization. Detailed experimental protocols and mechanistic insights are provided to assist researchers in its practical application.
Core Properties
Bis(triphenylsilyl)chromate is a yellow to light orange powder.[1][2] It is recognized for its stability under standard conditions, though it is sensitive to air and moisture.[3] The presence of the bulky triphenylsilyl groups enhances its stability and selectivity in chemical transformations compared to other chromium(VI) reagents.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of bis(triphenylsilyl)chromate is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₃₀CrO₄Si₂ | [1] |
| Molecular Weight | 634.79 g/mol | [1] |
| CAS Number | 1624-02-8 | [1] |
| Appearance | Yellow to light orange powder | [1][2] |
| Melting Point | 159 °C (decomposes) | [1][4] |
| Purity | ≥ 96% | [1] |
| Solubility | Sparingly soluble in water. Soluble in solvents like carbon tetrachloride and heptane. | [5] |
| IR Spectroscopy (Cr-O stretch) | 985 cm⁻¹, 974 cm⁻¹ (10.15 µm, 10.27 µm) |
Synthesis of Bis(triphenylsilyl)chromate
Bis(triphenylsilyl)chromate can be synthesized through various methods. Two common experimental protocols are detailed below.
Synthesis from Triphenylchlorosilane and Potassium Dichromate
This method provides a high yield and purity of the final product.
Experimental Protocol:
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To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
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Stir the reaction mixture at 50-60 °C for 5 hours.
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After the reaction is complete, filter the mixture.
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Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
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Filter the washed solid under reduced pressure.
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Dry the final product in a vacuum oven to obtain bis(triphenylsilyl)chromate. A yield of approximately 97.4% can be expected.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of bis(triphenylsilyl)chromate.
Applications in Organic Synthesis
Oxidation of Alcohols to Carbonyl Compounds
Bis(triphenylsilyl)chromate is a highly effective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[1] A key advantage of this reagent is its selectivity, often allowing for the oxidation of alcohols without affecting other sensitive functional groups.[1]
Proposed Mechanism of Alcohol Oxidation:
The oxidation of an alcohol by bis(triphenylsilyl)chromate is believed to proceed through the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the alpha-proton to yield the carbonyl compound and a reduced chromium species.
Caption: Proposed mechanism for the oxidation of alcohols.
Representative Experimental Protocol for Alcohol Oxidation:
The following protocol is adapted from a procedure for the related compound, bis(trimethylsilyl)chromate, and serves as a general guideline.
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In a round-bottom flask, dissolve the alcohol (1 equivalent) in a suitable solvent such as acetonitrile.
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Add bis(triphenylsilyl)chromate (catalytic amount, e.g., 3-5 mol%) to the solution.
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Add a co-oxidant, such as periodic acid (1 equivalent).
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Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, evaporate the solvent.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding aldehyde or ketone.
Applications in Polymer Chemistry
Ethylene Polymerization
Bis(triphenylsilyl)chromate is an active catalyst for the polymerization of ethylene, often used with a silica-alumina support to enhance its activity. This catalytic system is crucial in the production of high-density polyethylene (B3416737) (HDPE).
Experimental Protocol for Ethylene Polymerization:
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Charge a dry, nitrogen-purged 300 ml stirred autoclave with 100 ml of dry cyclohexane.
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Add 0.5 g of bis(triphenylsilyl)chromate to the autoclave and purge the mixture with nitrogen for several minutes before sealing.
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Heat the vessel to 170 °C and pressure-bleed several times with nitrogen to remove any residual air.
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Introduce ethylene to an initial pressure of 20,000 psi.
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Allow the polymerization to proceed for 4 hours, maintaining the temperature at 170-175 °C.
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After the reaction, the solid polyethylene product can be collected.
Ethylene Polymerization Workflow
Caption: General workflow for ethylene polymerization.
Safety Information
Bis(triphenylsilyl)chromate is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Category | GHS Codes |
| Acute Toxicity (Dermal) | H311 (Toxic in contact with skin) |
| Skin Sensitization | H317 (May cause an allergic skin reaction) |
| Carcinogenicity | H350 (May cause cancer) |
| Aquatic Hazard | H410 (Very toxic to aquatic life with long-lasting effects) |
Personal Protective Equipment (PPE):
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Eye/Face Protection: Use chemical safety goggles and/or a face shield.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., P3) when handling the powder.
Handle bis(triphenylsilyl)chromate in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Bis(triphenylsilyl)chromate is a valuable reagent for the scientific community, offering high selectivity and efficiency in oxidation reactions and polymerization catalysis. Its well-defined properties and synthesis routes make it an accessible tool for a wide range of chemical transformations. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides the foundational knowledge for researchers to effectively and safely utilize bis(triphenylsilyl)chromate in their work.
